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Independent Review of Tovorafenib Efficacy in
FIREFLY-1

The following table summarizes the efficacy outcomes for tovorafenib in relapsed or refractory BRAF-

altered pLGG, as determined by independent review committee assessment in the FIREFLY-1 trial [1].

Endpoint Result by Independent Review (BICR) Assessment Criteria

Overall Response Rate (ORR) 51% (95% CI: 40, 63) RAPNO LGG [1]

| Response Breakdown | Complete Response (CR): 4% Partial Response (PR): 28% Minor Response (MR):

20% | RAPNO LGG [1] | | Median Duration of Response (DOR) | 13.8 months (95% CI: 11.3, Not

Estimable) | RAPNO LGG [1] | | Additional ORR (Secondary Endpoint) | 67% | RANO-HGG [2] |

Experimental Protocol & Trial Design

The efficacy data in the table above were generated through a rigorous clinical trial protocol designed to

minimize bias.
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Trial Identifier: FIREFLY-1 (NCT04775485) [2] [1].

Trial Design: Global, single-arm, open-label, multicenter study [1].
Patient Population: 76 patients aged 6 months to 25 years with relapsed or refractory pLGG

harboring an activating BRAF alteration (fusion/rearrangement or V600 mutation) who had received
at least one prior systemic therapy [1].

Intervention: Tovorafenib monotherapy, administered orally once weekly at a dose of 420 mg/m²
(not to exceed 600 mg) [1].

Primary Efficacy Outcome Measure: Radiologic Overall Response Rate (ORR), defined as the
proportion of patients achieving Complete Response (CR), Partial Response (PR), or Minor

Response (MR) [1].
Independent Review Process: To ensure objectivity, all radiological responses were assessed by a

Blinded Independent Central Review (BICR) committee [1]. The BICR used the Response
Assessment in Pediatric Neuro-Oncology for Low-Grade Glioma (RAPNO LGG) criteria as the

primary standard for evaluating tumor response [1]. The well-established Response Assessment in
Neuro-Oncology for High-Grade Glioma (RANO-HGG) criteria was also used as a secondary

endpoint [2].

Mechanistic Basis for Efficacy

Tovorafenib's clinical efficacy is rooted in its distinct mechanism of action at the molecular level, which

differentiates it from other BRAF inhibitors.

The diagram below illustrates the MAPK signaling pathway and the specific mechanism by which

tovorafenib inhibits it.
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Target: Tovorafenib is a selective, central nervous system-penetrant, type II RAF inhibitor [3] [1].
Key Mechanism: It inhibits both RAF monomers and dimers. This is crucial because BRAF fusions

(like KIAA1549::BRAF) drive tumor growth through constitutively active RAF dimers [3] [4].
Clinical Differentiation: This dimer-inhibiting property allows tovorafenib to effectively treat tumors

with BRAF fusions, where type I RAF inhibitors (e.g., dabrafenib) are ineffective and can cause
paradoxical activation of the MAPK pathway, potentially stimulating tumor growth [1] [4].
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Interpretation Guide for Professionals

Confirmatory Trial: The FIREFLY-1 trial formed the basis for the FDA's accelerated approval of
tovorafenib in April 2024 [1]. A confirmatory phase III trial, FIREFLY-2, is already underway to verify

the clinical benefit in the frontline setting [5] [1].
Therapeutic Context: The 51% ORR with tovorafenib represents a significant achievement in a

relapsed/refractory population. Prior to its approval, there were no FDA-approved targeted therapies
for pLGG patients with BRAF fusions [1].

Safety Profile: In the safety population (n=137), the most common treatment-related adverse events
were hair color changes (76%), elevated creatine phosphokinase (56%), and anemia (49%). Grade

≥3 events occurred in 42% of patients, with the most common being elevated creatine phosphokinase
(12%) and anemia (10%) [2].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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